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suv3 gene product

Cat. No.: B1176075
CAS No.: 148093-84-9
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Description

Identification and Nomenclature of SUV3 Gene Product

Historical Context and Initial Characterization

The SUV3 gene was first described in yeast (Saccharomyces cerevisiae) researchgate.netoup.com. Early studies in S. cerevisiae revealed that the this compound was localized in the mitochondrial matrix and was a component of the mitochondrial degradosome complex, which is involved in RNA surveillance and turnover researchgate.net. Inactivation of SUV3 in yeast leads to respiratory incompetence and the accumulation of aberrant RNA species, including unprocessed precursors and excised group I introns molbiolcell.orgresearchgate.net. The SUV3-1 mutant allele in yeast, which causes a significant increase in the abundance of excised group I introns, was instrumental in the cloning of the wild-type gene pnas.orgyeastgenome.org. Sequence analysis of the yeast this compound identified it as a putative ATP-dependent RNA helicase molbiolcell.orgpnas.orgyeastgenome.org.

The human homologue of the yeast SUV3 gene was identified and cloned based on a high degree of sequence homology scbt.combibliotekanauki.pl. This human protein was also characterized as a DExH-box RNA helicase belonging to the Ski2 superfamily, capable of unwinding various nucleic acid duplexes in vitro nih.gov.

Gene Symbolism and Aliases (e.g., SUPV3L1, SUV3-like protein 1)

The gene encoding the this compound in humans is officially symbolized as SUPV3L1 (Suppressor Of Var1, 3-Like 1) genecards.orguniprot.org. This name reflects its homology to the yeast SUV3 gene, which was identified as a suppressor of the var1 deletion phenotype oup.comgenecards.orguniprot.org.

Other aliases for the human this compound include:

SUV3 scbt.comgenecards.orguniprot.orgwikipedia.org

Suv3 Like RNA Helicase genecards.orguniprot.orgwikipedia.org

ATP-Dependent RNA Helicase SUPV3L1, Mitochondrial genecards.orguniprot.org

SUV3-Like Protein 1 genecards.orguniprot.orghmdb.camybiosource.com

Suppressor Of Var1, 3-Like 1 (S. Cerevisiae) genecards.org

Suppressor Of Var1 (S.Cerevisiae) 3-Like 1 genecards.org

The protein is also referred to as ATP-dependent RNA helicase SUPV3L1, mitochondrial uniprot.orgmybiosource.com.

Evolutionary Conservation and Orthologous Proteins

Conservation Across Eukaryotic Domains (e.g., Saccharomyces cerevisiae, Homo sapiens, Drosophila melanogaster, Arabidopsis thaliana, Oryza sativa)

The this compound is evolutionarily conserved across eukaryotic domains, from yeast to humans, as well as in plants and other organisms researchgate.netscbt.combibliotekanauki.plnih.govibb.waw.pl. This conservation highlights its essential role in fundamental cellular processes. Orthologs of SUV3 have been documented in a wide range of eukaryotes, including Saccharomyces cerevisiae, Homo sapiens, Drosophila melanogaster, Arabidopsis thaliana, and Oryza sativa researchgate.netscbt.combibliotekanauki.pluniprot.orgnih.govnih.govmiyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.fr. The human putative Suv3-like RNA helicase is conserved between Rhodobacter and all eukaryotes scbt.combibliotekanauki.pl.

Data on the presence of SUV3 orthologs in various organisms can be summarized as follows:

OrganismDomainPresence of SUV3 OrthologSource
Saccharomyces cerevisiaeEukaryotaYes researchgate.netoup.commolbiolcell.orgresearchgate.netpnas.orgyeastgenome.orguniprot.orgibb.waw.plnih.govmiyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.fryeastgenome.orgoup.com
Homo sapiensEukaryotaYes researchgate.netoup.comscbt.combibliotekanauki.plnih.govgenecards.orguniprot.orgwikipedia.orghmdb.camybiosource.comnih.govibb.waw.plnih.govmiyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.frnih.govnih.govresearchgate.netmdpi.commedrxiv.orgnih.govnih.govuniprot.orgproteinatlas.orgru.nl
Drosophila melanogasterEukaryotaYes researchgate.netoup.commiyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.fr
Arabidopsis thalianaEukaryotaYes nih.govmiyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.fr
Oryza sativaEukaryotaYes miyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.fr
Rhodobacter sphaeroidesBacteriaYes scbt.combibliotekanauki.pl
Mus musculusEukaryotaYes researchgate.netnih.govwikipedia.orgnih.govmiyazaki-u.ac.jpphosphogrid.orgnih.govmedrxiv.orguniprot.org
Caenorhabditis elegansEukaryotaYes bibliotekanauki.plmiyazaki-u.ac.jpebi.ac.uknih.gov
Escherichia coliBacteriaYes nih.govmiyazaki-u.ac.jpphosphogrid.orgnih.gov

Phylogenetic Analysis of SUV3 Orthologs

Phylogenetic analyses have supported the evolutionary conservation of SUV3 orthologs researchgate.netoup.comnih.govbiorxiv.orgunl.eduru.nl. These studies typically place SUV3 within the Ski2 family of DExH-box RNA helicases oup.comnih.gov. The high degree of similarity in the sequences of S. douglasii and S. cerevisiae SUV3 genes is consistent with their relatively recent divergence oup.com. Phylogenetic trees often show clustering of SUV3 orthologs, reflecting their shared ancestry and conserved functions biorxiv.orgunl.eduru.nl.

Subcellular Localization and Compartmentalization

The this compound exhibits a distinct subcellular localization pattern. It is primarily found in the mitochondrial matrix researchgate.netscbt.comnih.govwikipedia.orgnih.govnih.govresearchgate.netnih.govuniprot.org. In mitochondria, it is a key component of the mitochondrial degradosome (mtEXO) complex oup.comuniprot.orgwikipedia.orghmdb.caibb.waw.plnih.govnih.govmdpi.commedrxiv.orgnih.gov.

However, studies have also provided evidence for the presence of a fraction of human SUV3 helicase in the nucleus scbt.comuniprot.orgwikipedia.orgnih.govresearchgate.netuniprot.org. A putative nuclear localization signal has been identified in the C-terminal region of the human SUV3 protein nih.govresearchgate.net. In the nucleus, SUV3 has been shown to interact with nuclear proteins involved in DNA replication and repair, such as the RECQ helicases BLM and WRN, as well as replication protein A (RPA) and FEN1 nih.govresearchgate.net. This dual localization suggests that the this compound plays roles in both mitochondrial and nuclear processes.

The localization data can be summarized as follows:

Subcellular CompartmentOrganismSource
Mitochondrial MatrixS. cerevisiae researchgate.netnih.gov
Mitochondrial MatrixH. sapiens researchgate.netscbt.comnih.govwikipedia.orgnih.govnih.govresearchgate.netuniprot.org
Mitochondrial NucleoidH. sapiens genecards.orguniprot.orgwikipedia.orghmdb.canih.govresearchgate.net
Mitochondrial DegradosomeH. sapiens oup.comgenecards.orguniprot.orgwikipedia.orghmdb.caibb.waw.plnih.govnih.govmdpi.commedrxiv.orgnih.gov
NucleusH. sapiens scbt.comuniprot.orgwikipedia.orgnih.govresearchgate.netuniprot.org
MitochondriaD. melanogaster oup.com

Table of Compound Names and PubChem CIDs

Predominant Mitochondrial Localization (Matrix, Nucleoid)

The this compound is predominantly localized to the mitochondrial matrix, the innermost compartment of the mitochondria. researchgate.netnih.govuniprot.orgmdpi.comnih.govoup.com Within the mitochondrial matrix, it is also found associated with mitochondrial nucleoids, which are protein-DNA complexes containing the mitochondrial genome. nih.govuniprot.orgscbt.comnih.gov This localization is consistent with its critical functions in mitochondrial RNA metabolism and mitochondrial DNA maintenance. portlandpress.comnih.govoup.com

A major role of mitochondrial SUV3 is its participation in the mitochondrial degradosome (mtEXO) complex. nih.govuniprot.orgmdpi.comebi.ac.uknih.gov In mammalian mitochondria, this complex is primarily formed by the association of SUV3 with polynucleotide phosphorylase (PNPase), a 3' to 5' exoribonuclease. nih.govmdpi.comebi.ac.uknih.govmdpi.comoup.com The SUV3-PNPase complex is crucial for the efficient degradation and processing of mitochondrial RNAs, including the removal of aberrant transcripts and the regulation of mRNA stability. nih.govmdpi.comnih.govoup.com Research indicates that SUV3's helicase activity is particularly important for unwinding structured RNAs, allowing PNPase to degrade them effectively. mdpi.comnih.gov

Detailed research findings highlight the cooperative action of SUV3 and PNPase in mitochondrial RNA degradation. Studies using reconstituted systems have shown that SUV3 forms a complex with PNPase to facilitate RNA decay. mdpi.comnih.gov While PNPase is primarily involved in degrading single-stranded RNA, SUV3 is more crucial for breaking down structured RNAs containing stem-loop structures. nih.gov The interaction between human SUV3 and PNPase is essential for efficient mitochondrial RNA degradation. nih.gov

Furthermore, SUV3 has been shown to transiently interact with mitochondrial polyadenylation polymerase (mtPAP) under specific conditions, such as low mitochondrial matrix inorganic phosphate (B84403) (Pi) levels. nih.govnih.gov This interaction, where SUV3 can bridge mtPAP and PNPase, suggests a coordinated mechanism for modulating the polyadenylated tail lengths of mitochondrial mRNAs, influencing their stability and translation. nih.govnih.gov In vitro binding experiments have indicated that SUV3 binds to mtPAP through its N-terminal region, distinct from the C-terminal region involved in PNPase binding. nih.govnih.gov

Table 1: Key Protein Interactions of Mitochondrial SUV3

Interacting ProteinRole in Complex/FunctionReference(s)
PNPaseComponent of mitochondrial degradosome; exoribonuclease activity nih.govmdpi.comebi.ac.uknih.govoup.com
mtPAPMitochondrial polyadenylation polymerase; involved in poly(A) tail length modulation nih.govnih.gov
GRSF1Enhances mitochondrial degradosome activity (RNA-dependent interaction) uniprot.org

Properties

CAS No.

148093-84-9

Molecular Formula

C24H38N2O8

Synonyms

suv3 gene product

Origin of Product

United States

Molecular Architecture and Biochemical Activities of Suv3 Gene Product

Structural Domains and Motifs

The SUV3 protein possesses a modular architecture, comprising several conserved domains and motifs that are fundamental to its function as an RNA helicase.

The SUV3 gene product is classified as an ATP-dependent RNA helicase belonging to the Superfamily 2 (SF2) of DExH/D-box proteins. nih.govnih.gov Members of this family are characterized by the presence of conserved helicase motifs that are involved in ATP binding and hydrolysis, as well as RNA binding and unwinding. nih.gov While it was previously categorized within the Ski2-like subgroup of DExH RNA helicases, further analysis has suggested that SUV3 may constitute a separate subfamily. nih.govresearchgate.net This distinction is based on structural dissimilarities and significant differences in the key amino acid residues of motif II (DEIQ instead of the canonical DExH), setting it apart from other SF2 enzymes. nih.govresearchgate.net

The structure of the human SUV3 protein consists of four domains. nih.gov The core of the enzyme is formed by two tandem RecA-like domains, designated RecA1 and RecA2, which are characteristic of all SF2 helicases. mdpi.comnih.gov These domains, along with a C-terminal all-helical domain, create a ring-like structure through which the RNA strand is thought to thread. nih.govnih.gov

In addition to the core helicase domains, SUV3 contains auxiliary domains: an N-terminal domain (NTD) and a C-terminal domain (CTD). nih.gov The NTD is positioned externally to the core, while the CTD contributes to the ring-like structure and has been implicated in binding to both polynucleotide phosphorylase (PNPase) and RNA. mdpi.comnih.govresearchgate.net A C-terminal tail (CTT) is also present and is crucial for the homodimerization of the human SUV3 protein. researchgate.netscienceopen.com Furthermore, a putative nuclear localization signal (NLS) has been identified within the human SUV3 protein sequence, suggesting potential functions outside of the mitochondria. mdpi.comresearchgate.net

Domain/MotifLocationFunctionReferences
N-terminal Mitochondrial Targeting SequenceN-terminusDirects the protein to the mitochondria. mdpi.com
RecA1 and RecA2 domainsCentral coreForm the helicase core, involved in ATP binding and hydrolysis, and RNA binding. mdpi.comnih.gov
C-terminal domain (CTD)C-terminusContributes to the ring-like structure; involved in PNPase and RNA binding. mdpi.comresearchgate.net
C-terminal tail (CTT)Extreme C-terminusRequired for homodimerization. researchgate.netscienceopen.com
Putative Nuclear Localization Signal (NLS)Within the protein sequenceMay direct the protein to the nucleus. mdpi.comresearchgate.net

Enzymatic Functions and Substrate Specificity

The primary enzymatic function of the this compound is its ATP-dependent RNA helicase activity, which is central to its role in mitochondrial RNA metabolism.

The SUV3 protein utilizes the energy from ATP hydrolysis to unwind structured RNA molecules. uniprot.orgnih.govnih.govresearchgate.net This helicase activity is essential for its function within the mitochondrial degradosome, where it unwinds RNA secondary structures, thereby facilitating their degradation by associated exoribonucleases. mdpi.comnih.gov In yeast, SUV3 complexes with the nuclease Dss1, while in humans, it partners with PNPase to form the mtEXO complex. researchgate.netnih.gov The unwinding activity of SUV3 is crucial for the removal of aberrant or unnecessary mitochondrial RNAs and for the processing of primary transcripts to generate mature mRNAs and rRNAs. mdpi.com

As a processive DExH-box helicase, SUV3 is thought to function as a molecular motor. nih.govnih.gov The unwinding mechanism likely involves the enzyme translocating along a single-stranded portion of the RNA and actively displacing the complementary strand in a stepwise manner, a process fueled by ATP hydrolysis. nih.gov This active unwinding is necessary to resolve the extensive secondary structures present in mitochondrial transcripts, which would otherwise impede the processive degradation by ribonucleases. mdpi.comnih.gov The unwinding occurs in a 3' to 5' directionality. uniprot.org

The SUV3 helicase exhibits a preference for specific types of nucleic acid substrates. Research has shown that dimeric human SUV3 preferentially binds to and unwinds duplex substrates that possess a 3' overhang of at least 10 nucleotides. researchgate.netnih.gov Its activity is not limited to RNA; it is a multisubstrate helicase capable of unwinding double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), and RNA/DNA heteroduplexes. uniprot.orgnih.gov This broad substrate specificity suggests that SUV3 may have roles beyond RNA degradation, potentially participating in processes involving DNA and RNA/DNA hybrids within the mitochondria. scienceopen.com

Substrate TypePreferred FeatureUnwinding ActivityReferences
Double-stranded RNA (dsRNA)3' overhang (≥10 nt)Yes researchgate.netnih.gov
Double-stranded DNA (dsDNA)3' overhang (≥10 nt)Yes nih.govresearchgate.netnih.gov
RNA/DNA heteroduplexes3' overhang (≥10 nt)Yes nih.govresearchgate.netnih.gov
Structured RNAs-Yes mdpi.comresearchgate.net

ATPase Activity and Nucleotide Binding

The this compound functions as a putative ATP-dependent RNA helicase. mdpi.com Its helicase activity is fundamentally reliant on its ability to bind and hydrolyze ATP. This process provides the necessary energy for unwinding nucleic acid duplexes. The protein contains conserved ATP-binding motifs within its two RecA-like domains, which form a ring-like structure that constitutes the core of the helicase. researchgate.net The catalytic activity involves the hydrolysis of ATP to ADP and phosphate (B84403). uniprot.org While the protein possesses a baseline ATPase activity, this is significantly stimulated by the presence of RNA, indicating a coupling between substrate binding and energy consumption. nih.gov

FeatureDescription
Catalytic Reaction ATP + H₂O → ADP + Phosphate uniprot.org
Enzyme Classification EC 3.6.4.13 uniprot.org
Binding Site Located within the conserved RecA-like domains researchgate.netuniprot.org
Stimulation ATPase activity is enhanced by the presence of RNA substrates nih.gov

Potential DNA Helicase Activity

While primarily recognized as an RNA helicase, extensive in vitro studies have demonstrated that the human SUV3 (hSuv3) protein is capable of unwinding various nucleic acid duplexes. nih.gov This includes RNA/RNA, RNA/DNA, and notably, DNA/DNA duplexes. nih.govnih.gov This capacity suggests a potential role beyond mitochondrial RNA metabolism, possibly extending to nuclear DNA maintenance. nih.gov

Further evidence supporting a role in nuclear DNA processes comes from its identified interactions with key proteins involved in genome stability. The hSuv3 protein has been shown to physically and functionally interact with Replication Protein A (RPA), the primary eukaryotic single-stranded DNA binding protein, and Flap Endonuclease 1 (FEN1), both of which are crucial for DNA replication, repair, and recombination. nih.gov Interestingly, low concentrations of RPA inhibit the DNA helicase activity of hSuv3 on forked substrates, a specific interaction not observed with the mitochondrial single-strand-binding protein (mtSSB). nih.gov Conversely, hSuv3 stimulates the endonuclease activity of FEN1. nih.gov These interactions strengthen the hypothesis that SUV3 may participate in nuclear DNA metabolism. nih.gov

SubstrateUnwinding ActivityReference
RNA/RNA Duplex Yes nih.gov
RNA/DNA Hybrid Yes nih.gov
DNA/DNA Duplex Yes nih.govnih.gov

Protein Oligomerization

The quaternary structure of the SUV3 protein is critical to its function. The human SUV3 protein exists and functions as a homodimer. researchgate.netnih.govscienceopen.com This dimeric assembly is essential for its full enzymatic activity and its ability to form larger functional complexes within the mitochondria. nih.govresearchgate.net

Homodimerization Mechanisms

The formation of the SUV3 homodimer is mediated by a specific region within the protein. scienceopen.com Research has pinpointed the C-terminal tail (CTT) of the human SUV3 protein, specifically amino acids 723–786, as the domain required for dimerization. scienceopen.comnih.gov Truncation of this C-terminal tail (a construct known as Suv3ΔC) results in a stable monomeric protein. nih.govscienceopen.comresearchgate.net The dimeric nature of the full-length protein and the monomeric state of the truncated version have been confirmed experimentally using size exclusion chromatography-coupled multi-angle light scattering (SEC-MALS). researchgate.netscienceopen.com This analysis revealed a molecular weight for the full-length SUV3 consistent with a dimer, while the truncated Suv3ΔC had a molecular weight corresponding to a monomer. researchgate.netscienceopen.com

Functional Implications of Oligomeric State

The dimerization of the SUV3 protein is not merely a structural feature but a fundamental requirement for its biological activity. scienceopen.com The dimeric state significantly enhances the protein's ability to bind and unwind nucleic acid substrates. nih.govresearchgate.net Compared to the full-length dimeric protein, the monomeric Suv3ΔC mutant exhibits a six- to seven-fold reduction in its activity on duplex substrates. researchgate.netnih.govscienceopen.comresearchgate.net

Key functional advantages of the dimeric state include:

Enhanced Substrate Binding: Dimerization is required for strong and persistent binding to nucleic acid substrates, particularly those with a 3' overhang. nih.govresearchgate.net

Processive Unwinding: The dimeric assembly ensures a continuous association with the RNA substrate during the cycles of ATP hydrolysis, which is crucial for efficient unwinding. nih.govscienceopen.comresearchgate.net Monomeric Suv3ΔC, in contrast, appears to dissociate from the RNA after ATP hydrolysis. scienceopen.com

Interaction with PNPase: Only the dimeric form of SUV3 can effectively interact with the exoribonuclease PNPase to form the mitochondrial degradosome, the primary machinery for mitochondrial RNA decay. nih.govresearchgate.net This interaction forms a heteropentameric complex (an SUV3 dimer and a PNPase trimer) capable of degrading double-stranded RNA, a task neither component can perform alone. nih.gov The dimeric SUV3 caps (B75204) the top of the PNPase trimer, forming a dumbbell-shaped complex. nih.govresearchgate.net

Molecular Complexes and Interacting Partners of Suv3 Gene Product

The Mitochondrial Degradosome (mtEXO)

The primary functional complex for the SUV3 gene product is the mitochondrial degradosome, known as mtEXO. This enzymatic complex is the master regulator of mitochondrial RNA surveillance and turnover in eukaryotes.

The composition of the mitochondrial degradosome varies between different eukaryotic lineages, most notably between yeast and mammals.

In the budding yeast Saccharomyces cerevisiae, the mtEXO is a two-subunit complex composed of the SUV3 helicase (Suv3p) and a 3'-5' exoribonuclease, Dss1p nih.govnih.govescholarship.orgnih.govnih.gov. These two proteins assemble into a stable 1-to-1 stoichiometric complex nih.govnih.govembopress.org. Structural analysis reveals an intimate association, forming an RNA-binding channel that spans the entire structure mdpi.com. The C-terminal domain of the yeast SUV3 protein coordinates with its RecA1 domain to facilitate binding to Dss1 escholarship.org.

In mammals, the degradosome architecture is different. The human SUV3 helicase (also known as SUPV3L1) partners with the 3'-5' exoribonuclease PNPase (polynucleotide phosphorylase) nih.govescholarship.orgoup.comresearchgate.netoup.com. This complex is significantly larger and assembles as a 330-kDa heteropentamer, consisting of a human SUV3 dimer and a PNPase trimer nih.govembopress.orgscienceopen.com. The dimerization of human SUV3 is a prerequisite for its interaction with PNPase and is mediated by its C-terminal tail nih.govscienceopen.com. This dimeric assembly is crucial for persistent RNA binding and efficient unwinding, ensuring its continuous association with both the RNA substrate and the PNPase nuclease during ATP hydrolysis cycles nih.govscienceopen.com. The resulting dumbbell-shaped complex features the dimeric SUV3 capping the trimeric PNPase nih.govembopress.org.

Table 1: Comparison of Mitochondrial Degradosome (mtEXO) Composition
FeatureYeast (S. cerevisiae)Mammals (H. sapiens)
Helicase SubunitSUV3 (Suv3p)SUV3 (hSUV3, SUPV3L1)
Nuclease SubunitDss1p (Hydrolytic exoribonuclease)PNPase (Phosphorolytic exoribonuclease)
Stoichiometry1:1 (SUV3:Dss1)2:3 (SUV3:PNPase)
Complex StructureDimerHeteropentamer (~330 kDa)
Assembly NoteInteraction involves SUV3 C-terminal and RecA1 domains.SUV3 dimerization via its C-terminal tail is required for PNPase interaction.

Within the mtEXO, there is a tight functional interdependence and specialization between the helicase and nuclease subunits pnas.org. The SUV3 helicase utilizes the energy from ATP hydrolysis to unwind structured RNA molecules, such as double-stranded RNA (dsRNA) and regions with strong secondary structures like stem-loops escholarship.orgresearchgate.netpnas.org. This unwinding activity is essential, as it provides the nuclease component with a single-stranded substrate that it can then degrade.

In yeast, the Suv3p helicase acts as a molecular motor, feeding the unwound RNA substrate to the Dss1p nuclease for degradation pnas.org. The helicase activity of Suv3p only becomes apparent when it is in complex with Dss1p, and the nuclease activity of the complex becomes entirely ATP-dependent, highlighting their synergistic relationship pnas.org.

Similarly, the human SUV3-PNPase complex cooperatively degrades structured dsRNA substrates in a 3'-to-5' direction, a task neither component can perform efficiently on its own scienceopen.com. An intact helicase activity in SUV3 is absolutely essential for the degradosome's function; mutants with abolished ATPase or RNA binding activity can still bind PNPase, but the resulting complex fails to degrade dsRNA scienceopen.com.

Beyond RNA turnover, the mammalian mtEXO has a crucial role in maintaining mitochondrial genome integrity by preventing the accumulation of pathological R-loops—three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single-stranded DNA oup.comresearchgate.netpnas.org. By degrading excess transcripts, the degradosome prevents them from hybridizing back to the template DNA, which could otherwise block replication and lead to genome instability oup.compnas.org.

Interactions within Mitochondrial RNA Metabolism Machinery

The this compound and its degradosome complex function within a network of other proteins involved in the lifecycle of mitochondrial RNA, from transcription to maturation and quality control.

While the SUV3-containing degradosome is responsible for the post-transcriptional processing and degradation of mitochondrial RNAs, a direct and stable physical interaction with the core mitochondrial RNA polymerase (POLRMT in humans; Rpo41p in yeast) or its transcription factors (e.g., Mtf1p in yeast) has not been definitively established in the available literature. Studies on Drosophila have shown that the loss of SUV3 leads to the accumulation of mitochondrial mRNAs without an increase in de novo transcription, suggesting its function is predominantly post-transcriptional and potentially independent of the transcription machinery itself nih.gov. The degradosome acts downstream of transcription, managing the fate of the polycistronic transcripts generated by the polymerase complex nih.govoup.com.

The SUV3-containing degradosome collaborates with other RNA-binding proteins to recognize and process specific RNA substrates.

GRSF1 (G-rich RNA sequence binding factor 1): In human mitochondria, GRSF1 is a key partner of the SUV3-PNPase degradosome mdpi.comnih.gov. It plays a critical role in controlling the levels of non-coding antisense mitochondrial RNAs, many of which are prone to forming G-quadruplex (G4) structures mdpi.comnih.gov. GRSF1 recognizes and binds to these G4 structures, melting them into a state that can be processed by the degradosome mdpi.com. This cooperation ensures the efficient degradation of structured, non-coding RNAs that could otherwise be resistant to the degradosome alone mdpi.com.

mtPAP (Mitochondrial Poly(A) Polymerase): The human SUV3 helicase also interacts directly with the mitochondrial poly(A) polymerase (mtPAP) nih.govescholarship.org. This interaction occurs via the N-terminal region of SUV3 (specifically amino acids 100-104), a site distinct from its C-terminal PNPase-binding region nih.govescholarship.org. This allows SUV3 to act as a bridge, forming a transient, larger complex that includes both PNPase and mtPAP nih.gov. Within this complex, SUV3 enhances the polyadenylation activity of mtPAP by providing a robust RNA binding domain nih.gov. This transient super-complex can modulate the length of mitochondrial mRNA poly(A) tails in response to the cell's energetic state, either adding tails via mtPAP or removing them via PNPase nih.gov.

Table 2: Interactions of SUV3 with Mitochondrial RNA-Binding Proteins
Interacting ProteinFunction of InteractionBinding Site on SUV3 (Human)
GRSF1Cooperates to degrade G-quadruplex (G4) containing non-coding RNAs. GRSF1 melts G4 structures to facilitate degradation by the degradosome.Associates with the degradosome complex.
mtPAPForms a transient complex to modulate poly(A) tail length. SUV3 enhances mtPAP's polyadenylation activity.N-terminal region (amino acids 100-104).

Nuclear Interaction Landscape of this compound

Although primarily known as a mitochondrial protein, evidence suggests that the human SUV3 helicase may also have functions within the nucleus. Studies have identified physical and functional interactions between hSUV3 and key proteins involved in nuclear genome maintenance and DNA repair nih.gov.

Co-immunoprecipitation experiments have revealed that hSUV3 interacts with members of the RecQ helicase family, including BLM (Bloom's syndrome protein) and WRN (Werner's syndrome protein), which are critical for maintaining genome stability. Further investigation identified two additional nuclear partners:

RPA (Replication Protein A): The primary eukaryotic single-stranded DNA binding protein involved in DNA replication, repair, and recombination.

FEN1 (Flap Endonuclease 1): An endonuclease involved in DNA replication and repair.

These interactions are not merely physical; hSUV3 functionally stimulates the endonuclease activity of FEN1 in vitro. This association with central players in nuclear DNA metabolism suggests that SUV3 may have a role in the nucleus, possibly as part of a RecQ helicase-like complex, extending its physiological importance beyond mitochondrial RNA surveillance.

Table 3: Nuclear Interacting Partners of Human SUV3
Interacting ProteinCellular ProcessEvidence
BLM (Bloom's syndrome protein)Genome stability, DNA repair (RecQ helicase)Physical interaction
WRN (Werner's syndrome protein)Genome stability, DNA repair (RecQ helicase)Physical interaction
RPA (Replication Protein A)DNA replication, repair, and recombinationCo-immunoprecipitation, physical interaction
FEN1 (Flap Endonuclease 1)DNA replication and repairCo-immunoprecipitation, functional stimulation

Association with DNA Replication and Repair Factors

Research has identified that a fraction of the hSuv3 helicase localizes to the nucleus and forms complexes with key proteins involved in DNA metabolism. nih.gov These interactions appear to be conserved, as the yeast homolog of hSuv3, ScSuv3p, interacts with Sgs1, the sole RecQ helicase in yeast. nih.gov Co-immunoprecipitation studies using human cell lysates have confirmed that hSuv3 associates with several crucial factors in DNA replication and repair. nih.govnih.gov

RecQ Helicases (BLM and WRN): The hSuv3 protein has been shown to physically interact with members of the RecQ helicase family, specifically the Bloom's syndrome protein (BLM) and Werner's syndrome protein (WRN). nih.govnih.gov These helicases are well-established guardians of the genome, playing pivotal roles in various DNA metabolic processes, including the resolution of complex DNA structures that can arise during replication and repair. nih.gov

Replication Protein A (RPA): Further investigation into the hSuv3 interactome revealed a direct association with Replication Protein A (RPA). nih.govnih.gov RPA is the primary eukaryotic single-stranded DNA (ssDNA)-binding protein complex, essential for almost all aspects of DNA metabolism, including replication, recombination, and repair, where it protects ssDNA from degradation and recruits other processing factors. nih.gov

Flap Endonuclease 1 (FEN1): The hSuv3 protein also forms a complex with Flap Endonuclease 1 (FEN1). nih.govnih.gov FEN1 is a structure-specific nuclease that is critical for Okazaki fragment maturation during lagging strand DNA synthesis and is also involved in long-patch base excision repair and the resolution of stalled replication forks. nih.gov

The association of hSuv3 with this suite of nuclear proteins strongly suggests its integration into the cellular machinery that preserves genomic stability.

Interacting PartnerProtein Family/FunctionMethod of Identification
BLM RecQ HelicaseCo-immunoprecipitation nih.gov
WRN RecQ HelicaseCo-immunoprecipitation nih.gov
RPA ssDNA-Binding ProteinCo-immunoprecipitation nih.govnih.gov
FEN1 Flap EndonucleaseCo-immunoprecipitation nih.govnih.gov

Functional Consequences of Nuclear Interactions on DNA Metabolism

The physical association between hSuv3 and nuclear DNA metabolism factors translates into direct functional modulation of their activities. These functional interactions underscore the potential for hSuv3 to influence the outcome of DNA replication and repair events.

Modulation of Helicase and Nuclease Activities: In vitro biochemical assays have been instrumental in dissecting the functional consequences of these protein-protein interactions.

Effect of RPA on hSuv3: The interaction between hSuv3 and RPA is distinct from RPA's typical role with RecQ helicases. While RPA generally stimulates the unwinding activity of helicases like WRN and BLM, it has been found to inhibit the helicase activity of hSuv3 on a forked DNA substrate in a dose-dependent manner. nih.gov This inhibitory effect is specific, as the mitochondrial single-strand binding protein (mtSSB) does not produce the same outcome, indicating a tailored regulatory mechanism. nih.govnih.gov

Effect of hSuv3 on FEN1: Conversely, hSuv3 actively stimulates the flap endonuclease activity of FEN1. nih.govnih.gov This stimulation occurs independently of the length of the DNA flap to be cleaved. nih.govnih.gov This functional enhancement is analogous to the stimulation of FEN1 by RecQ helicases WRN and BLM, suggesting that hSuv3 may act in concert with or in a manner similar to these helicases in pathways requiring FEN1-mediated cleavage, such as Okazaki fragment processing. nih.gov

Implications for Genome Maintenance: These findings collectively support a model where hSuv3 participates in a multi-protein complex involved in nuclear DNA metabolism. nih.gov The interplay with FEN1 and RPA could implicate hSuv3 in the intricate process of lagging-strand synthesis during DNA replication. nih.gov Furthermore, the association with BLM and WRN, coupled with the observation that hSuv3 knockdown in HeLa cells leads to an increase in sister chromatid exchange, points to a role for hSuv3 in maintaining genomic stability and potentially in resolving stalled replication forks or processing recombination intermediates. nih.gov The physical and functional links between hSuv3 and these core DNA maintenance proteins fortify the hypothesis that hSuv3 is a multifunctional helicase with distinct roles in both mitochondrial and nuclear compartments. nih.govnih.gov

Interacting PairFunctional ConsequencePotential Role in DNA Metabolism
hSuv3 + RPA RPA inhibits the DNA unwinding activity of hSuv3. nih.govnih.govRegulation of DNA unwinding at replication or repair sites.
hSuv3 + FEN1 hSuv3 stimulates the endonuclease activity of FEN1. nih.govnih.govOkazaki fragment maturation, DNA repair, resolving stalled replication forks. nih.gov

Roles of Suv3 Gene Product in Cellular Processes

Regulation of Mitochondrial RNA Metabolism

SUV3 is a major player in the regulation of mitochondrial RNA metabolism, primarily through its involvement in RNA degradation, processing, and surveillance. nih.govoup.comnih.govgenecards.orguniprot.orgmdpi.comnih.govnih.govhmdb.cajourdainlab.orgmolbiolcell.orgashpublications.org It is indispensable for mitochondrial RNA degradation oup.com. Research has demonstrated that SUV3 plays a crucial role in regulating mitochondrial RNA degradation, particularly in the breakdown of structured RNAs containing stem-loop formations. nih.gov This regulatory function is vital for controlling the abundance of mitochondrial RNAs and eliminating aberrant or defective transcripts that can arise during synthesis and maturation. uniprot.orghmdb.cathermofisher.commolbiolcell.org

Mitochondrial RNA Processing

The SUV3 gene product is involved in the processing of mitochondrial RNA. nih.govgenecards.orgmdpi.comnih.govnih.govjourdainlab.orgoup.comoup.comnih.govmpg.de Mitochondrial transcription generates long, polycistronic transcripts that must be processed into individual, mature RNA molecules. oup.comjourdainlab.orgmpg.de Depletion or dysfunction of SUV3 can lead to defects in this processing, resulting in the accumulation of unprocessed RNA intermediates. nih.govnih.govmolbiolcell.orgoup.commpg.de

Post-Transcriptional Maturation of mRNAs, tRNAs, and rRNAs

Post-transcriptional processes are of significant importance for regulating the steady-state levels of mature mitochondrial transcripts, including mRNAs, tRNAs, and rRNAs. oup.com The primary polycistronic transcripts are cleaved to release the individual RNA species, and these then undergo further maturation steps. oup.comjourdainlab.orgmpg.de The this compound contributes to the maturation of mitochondrial transcripts. nih.gov Loss of SUV3 function has been shown to alter the stability and processing of mitochondrial RNAs. nih.gov Specifically, depletion of SUV3 can lead to a notable decrease in the levels of mature mitochondrial tRNAs and a concomitant accumulation of unprocessed precursor transcripts. oup.commpg.de Studies in metazoans suggest that SUV3 helicase activity is required for the correct processing of mitochondrial polycistronic transcripts. oup.com

3'-End Processing of Mitochondrial Transcripts

Analysis of human mitochondrial RNA degradation products resulting from disrupted SUV3 function has shown that most of these products are truncated at the 3' end. oup.com This observation supports the model that degradosome-dependent mitochondrial RNA degradation proceeds in a 3' to 5' direction. oup.com Furthermore, the mitochondrial degradosome, which includes SUPV3L1, is involved in regulating the polyadenylation and stability of mitochondrial RNAs. tandfonline.com Oligoadenylation at the 3' termini is necessary for some mammalian mitochondrial mRNAs to create complete termination codons. tandfonline.com

Control of Mitochondrial Transcript Stability and Degradation

SUV3 is a critical component of the mitochondrial degradosome (mtEXO), a complex essential for efficient RNA turnover and the maintenance of mitochondrial function. nih.govoup.comuniprot.orghmdb.ca In humans, the mitochondrial degradosome is primarily composed of the RNA helicase SUV3 (SUPV3L1) and the exoribonuclease PNPase (PNPT1), and it represents the best-characterized RNA-degrading machinery in mitochondria. oup.com

As an RNA helicase, SUV3 unwinds RNA secondary structures, making the RNA accessible to degrading enzymes like PNPase. nih.govoup.comnih.gov SUV3 plays a crucial role in regulating mitochondrial RNA degradation, particularly for highly structured RNA molecules. nih.gov Inactivation of SUV3 leads to the accumulation of shortened or otherwise aberrant mitochondrial RNA species. nih.govmolbiolcell.org SUV3 is also involved in the mitochondrial RNA surveillance system, regulating the stability of mature, properly formed mRNAs and facilitating the removal of aberrant transcripts and non-coding processing intermediates. uniprot.orgnih.govhmdb.cathermofisher.com The interaction between SUV3 and PNPase is vital for efficient mitochondrial RNA degradation. oup.comnih.gov

Degradation of Aberrant and Non-Coding Mitochondrial RNAs

The SUV3 protein is a core component of the mitochondrial degradosome, a complex responsible for the degradation and processing of mitochondrial RNAs. In mammals, this complex primarily consists of the SUV3 helicase and the polynucleotide phosphorylase (PNPase) ribonuclease oup.comnih.govpnas.org. In yeast, the complex involves SUV3 and the ribonuclease Dss1 oup.comnih.govnih.gov. SUV3, as an RNA helicase, facilitates RNA degradation by unwinding stable secondary structures within RNA molecules, making them accessible to the exonuclease activity of its partner ribonuclease nih.govuniprot.org.

Research has demonstrated that the loss or depletion of SUV3 leads to the accumulation of various aberrant and non-coding mitochondrial RNA species. These include unprocessed precursor transcripts, mRNA decay intermediates, processing byproducts, and antisense RNAs oup.comnih.govsemanticscholar.orgresearchgate.netoup.com. For instance, studies in Drosophila melanogaster showed that loss of DmSUV3 resulted in the accumulation of mitochondrial mRNAs and a severe decrease in mitochondrial tRNAs accompanied by unprocessed precursor transcripts oup.comsemanticscholar.org. Similarly, silencing of human SUV3 (SUPV3L1) in human cells leads to increased mRNA steady-state levels and the accumulation of decay intermediates and antisense RNAs oup.comsemanticscholar.orgoup.com. This accumulation of aberrant RNAs underscores SUV3's crucial role in the quality control and turnover of the mitochondrial transcriptome nih.govuniprot.orgmolbiolcell.org.

Mitochondrial RNA Surveillance Mechanisms

SUV3 is a central player in the mitochondrial RNA surveillance system (mtRS), a conserved mechanism vital for maintaining the integrity and function of mitochondrial RNA molecules nih.govuniprot.orgmdpi.commdpi.com. This surveillance system, mediated by the mitochondrial degradosome, ensures the proper processing and degradation of mitochondrial RNAs, preventing the accumulation of potentially harmful species nih.govtandfonline.comtandfonline.com.

The mtRS, involving SUV3 and PNPase, is particularly important for restricting the levels of non-coding antisense mitochondrial RNAs tandfonline.comtandfonline.com. These antisense RNAs can form stable secondary structures, such as G-quadruplexes (G4s), which can impede RNA degradation tandfonline.comtandfonline.com. The catalytic activity of SUV3, in cooperation with factors like GRSF1, helps to unwind these structures and facilitate the degradation of G4-containing antisense RNAs by PNPase tandfonline.comtandfonline.com. This swift removal of antisense RNAs is physiologically important as they can potentially affect the functions and expression of sense transcripts tandfonline.com. The coordinated action of SUV3 unwinding RNA structures and PNPase degrading RNA is critical for preventing the accumulation of aberrant RNA molecules that could impede mitochondrial function nih.gov.

Maintenance of Mitochondrial DNA Integrity and Dynamics

Beyond its roles in RNA metabolism, the this compound is also implicated in maintaining the integrity and dynamics of mitochondrial DNA (mtDNA).

Role in mtDNA Replication and Copy Number Regulation

Studies have linked SUV3 to mitochondrial DNA replication and the regulation of mtDNA copy number. Depletion or loss of SUV3 has been associated with a severe decrease in mtDNA copy number in various organisms, including yeast, mice, and human cells oup.comnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. For example, transient knockdown of SUV3 in HeLa cells resulted in a reduction in mitochondrial DNA copy number mdpi.com. Heterozygous disruption of SUV3 in mice led to mtDNA depletion and the accumulation of mtDNA mutations oup.com.

Research in yeast suggests that SUV3 participates directly in mtDNA replication. It has been shown to associate with active mtDNA replication origins, and this association, along with its ATPase activity and a conserved C-terminal region, is required for its role in mtDNA replication nih.gov. These findings suggest a function for SUV3 during mtDNA replication that is distinct from its role in RNA degradation nih.gov.

Association with Mitochondrial Nucleoid Structure and Dynamics

The SUV3 protein has been found to associate with mitochondrial nucleoids, which are dynamic protein-DNA complexes containing the mitochondrial genome oup.comnih.gov. This association may be important for maintaining mtDNA copy number and mitochondrial morphology nih.govresearchgate.net. Studies have shown that SUV3 knockdown can lead to a shift in mitochondrial morphology from a tubular to a more granular shape, concomitant with a decline in mtDNA copy number, supporting a role for SUV3 in mtDNA nucleoid maintenance researchgate.net. The association of SUV3 with nucleoids could potentially facilitate access of the degradosome to nascent transcripts or play a more direct role in organizing the mtDNA within the nucleoid structure nih.gov.

Resolution of R-loops on Mitochondrial DNA

The mitochondrial degradosome, including SUV3, plays a significant role in preventing the accumulation of pathological R-loops on mitochondrial DNA nih.govpnas.orgmdpi.comresearchgate.netmdpi.comscholaris.ca. R-loops are three-stranded nucleic acid structures consisting of a DNA-RNA hybrid and a displaced single-stranded DNA pnas.orgmdpi.com. While transient R-loops can have regulatory functions, persistent R-loops can block replication and transcription machineries, leading to genome instability pnas.orgmdpi.com.

SUV3's helicase activity allows it to unwind DNA-RNA hybrids, thereby resolving R-loops nih.govresearchgate.net. Dysfunction of the mitochondrial degradosome, including SUV3, leads to the formation and accumulation of R-loops across the mitochondrial genome mdpi.comresearchgate.netmdpi.com. Transient knockdown of SUV3 in human cells has been shown to result in the formation of R-loops in mitochondrial DNA, contributing to reduced mtDNA copy number and compromised mitochondrial respiration mdpi.com. This highlights a crucial function of SUV3 in maintaining mitochondrial genome stability by counteracting pathological R-loop accumulation pnas.orgresearchgate.netscholaris.ca.

Impact on Mitochondrial Translation

The proper functioning of mitochondrial translation is essential for the production of key protein subunits of the oxidative phosphorylation (OXPHOS) system. The this compound significantly impacts mitochondrial translation, primarily through its role in mitochondrial RNA processing and degradation.

Defects in SUV3 lead to the accumulation of aberrant and unprocessed mitochondrial RNAs, including a decrease in mature tRNAs and altered levels of mRNAs oup.comnih.govsemanticscholar.orgresearchgate.net. These RNA processing defects directly impair mitochondrial translation oup.comsemanticscholar.org. Studies have shown that SUV3 depletion results in defective mitochondrial protein synthesis, with reduced levels of mitochondrially-encoded proteins that are components of the OXPHOS complexes nih.govresearchgate.net. This defective translation subsequently leads to a severe respiratory chain complex deficiency and a collapse in mitochondrial structure and function oup.comnih.gov. The accumulation of truncated and polyadenylated RNA species upon SUV3 knockdown further suggests that impaired RNA turnover contributes to the observed translation defects nih.govresearchgate.net.

The this compound, an ATP-dependent RNA helicase, plays critical roles in various cellular processes, primarily within the mitochondria. This protein is highly conserved across eukaryotes and is essential for maintaining mitochondrial function and cellular homeostasis. mdpi.comuniprot.orgresearchgate.net

Mechanisms of Suv3 Gene Product Regulation

Transcriptional and Post-Transcriptional Control of SUV3 Expression

The expression of the SUV3 gene (or SUPV3L1 in humans) is subject to transcriptional and post-transcriptional regulation. While detailed mechanisms of human SUPV3L1 transcriptional regulation are still being elucidated, studies in yeast have provided insights into the control of SUV3 expression oup.com. The promoter region of the human hSUV3 gene has been characterized, indicating potential regulatory elements wikipedia.org.

Post-transcriptional control can involve mechanisms such as alternative splicing and regulation of mRNA stability wikipedia.org. The stability and processing of mitochondrial RNAs, which are substrates of the SUV3-containing degradosome, are themselves regulated, indirectly influencing the demand for and activity of SUV3 mdpi.commolbiolcell.orgoup.com.

Post-Translational Modifications of SUV3 Gene Product

Post-translational modifications (PTMs) are crucial for modulating protein function, localization, and interactions. The human SUV3 protein (UniProtKB/Swiss-Prot: Q8IYB8) is known to undergo PTMs, including phosphorylation and glycosylation genecards.org. These modifications can occur at specific sites and may influence the helicase activity, complex formation with PNPase, or interaction with other proteins nih.gov. While specific details on how each PTM affects SUV3 function are still under investigation, PTMs are generally recognized as key regulators of protein activity and stability.

Data on predicted and experimentally observed modification sites for human SUPV3L1 are available in databases like PhosphoSitePlus and neXtProt genecards.org.

Table: Predicted and Observed Post-Translational Modification Sites for Human SUV3 (SUPV3L1)

Modification TypeDatabaseIdentifier
PhosphorylationPhosphoSitePlusQ8IYB8
GlycosylationGlyGenQ8IYB8
Modification sitesneXtProtNX_Q8IYB8

Allosteric Regulation and Cofactor Dependencies (e.g., Mg2+, Mn2+)

The helicase and ATPase activities of the this compound are dependent on the presence of specific divalent cations nih.gov. Studies on human SUV3 (hSuv3) have shown that its activity in vitro is strictly dependent on divalent cations such as Mg2+ and Mn2+ nih.gov. These ions are essential cofactors for ATP-dependent helicases, as ATP is typically utilized in a complex with a divalent cation (e.g., Mg:ATP) nih.govicm.edu.pl.

The concentration of divalent cations significantly impacts substrate stability and the efficiency of the helicase unwinding activity nih.gov. While both Mg2+ and Mn2+ can support hSuv3 activity, the optimal concentrations and their relative potency may differ nih.gov. The binding of ATP by these divalent cations is considered biologically active when the cation stabilizes the negative charge of ATP nih.gov.

Mg2+ and Mn2+ also play roles in nucleic acid binding and stability, which can indirectly influence helicase activity icm.edu.plarxiv.org.

Table: Cofactors and Associated PubChem CIDs

Compound NamePubChem CID
Magnesium (Mg2+)73981 fishersci.at, 56842661 wikipedia.org, 202877 fishersci.ca, 82824 americanelements.com, 84645 wikipedia.org (as part of salts)
Manganese (Mn2+)23930 americanelements.comamericanelements.comnih.gov, 87809 fishersci.at, 24528 wikipedia.org (as part of compounds)

Interplay with Cellular Signaling Pathways

The this compound's activity and cellular localization can be influenced by and, in turn, influence various cellular signaling pathways. Its role in maintaining mitochondrial integrity and preventing the accumulation of aberrant mitochondrial RNA suggests a link to pathways involved in cellular stress responses and innate immunity scienceopen.comnih.gov.

Accumulation of double-stranded RNA (dsRNA) in mitochondria due to SUV3 deficiency can potentially trigger antiviral signaling pathways, such as the cGAS pathway, leading to the activation of innate immune responses scienceopen.comnih.gov. While some studies suggest that SUV3 prevents the activation of these pathways by degrading mitochondrial dsRNA, others indicate that SUV3 knockdown might not always lead to the release of dsRNA into the cytosol or cGAS pathway activation, highlighting the complexity of this interplay scienceopen.comnih.gov.

Furthermore, the presence of SUV3 in the nucleus and its interaction with nuclear proteins involved in DNA metabolism suggest potential connections to nuclear signaling pathways related to genome maintenance and cell cycle regulation bibliotekanauki.plscienceopen.comportlandpress.com. Silencing of the SUV3 gene has been shown to inhibit the cell cycle and induce apoptosis, indicating its involvement in pathways controlling cell fate wikipedia.orgbibliotekanauki.plresearchgate.net. The precise mechanisms by which cellular signaling pathways regulate SUV3 activity and how SUV3 influences these pathways are areas of ongoing research.

Consequences of Suv3 Gene Product Dysregulation

Molecular Manifestations of SUV3 Deficiency

Deficiency in the SUV3 gene product triggers a series of detrimental molecular events within the mitochondria, disrupting RNA metabolism, DNA maintenance, and protein synthesis.

Accumulation of Aberrant and Unprocessed Mitochondrial Transcripts

A primary consequence of SUV3 deficiency is the accumulation of abnormal and unprocessed mitochondrial RNA (mtRNA) species. In human cells, depletion of SUV3 results in a buildup of shortened, polyadenylated mtRNA transcripts. nih.gov This suggests that SUV3 is a key component of the mitochondrial RNA degradosome, responsible for clearing aberrant transcripts. In yeast, the absence of the SUV3 homolog (ySuv3) leads to a toxic accumulation of specific RNA by-products, such as omega intron RNAs. researchgate.net Similarly, in Drosophila melanogaster, loss of the SUV3 homolog (dmsuv3) causes an accumulation of mitochondrial mRNAs and unprocessed precursor transcripts. researchgate.netnih.gov This failure to clear aberrant and precursor transcripts disrupts the normal flow of genetic information within the mitochondria.

Impaired Mitochondrial RNA Stability and Processing

SUV3 plays a critical role in the stability and processing of mitochondrial transcripts. In yeast, the absence of Suv3 results in altered stability and processing of various mtRNAs. nih.gov Studies in Drosophila have shown that loss of dmsuv3 leads to a significant decrease in mitochondrial tRNAs, accompanied by an accumulation of their unprocessed precursors. researchgate.netnih.gov This indicates that SUV3 helicase activity is essential for the correct processing of polycistronic mitochondrial transcripts. researchgate.net In human cells, silencing of SUV3 has been associated with changes in the stability of several mitochondrial RNAs, further underscoring its role in maintaining a functional mitochondrial transcriptome. nih.gov

Alterations in Mitochondrial DNA Homeostasis

SUV3 deficiency has a significant impact on mitochondrial DNA (mtDNA) maintenance. Multiple studies have demonstrated that depletion of SUV3 leads to a decrease in mtDNA copy number. nih.govnih.gov For instance, knockdown of SUV3 in human cells resulted in an approximate 3.5-fold decline in mtDNA content. nih.gov This reduction in mtDNA is a consistent finding across different model organisms, including yeast where its loss contributes to the "petite" phenotype, and in cells derived from SUV3 heterozygous mice. nih.govmdpi.com The instability of the mitochondrial genome in the absence of functional SUV3 highlights its direct or indirect role in mtDNA replication and maintenance. nih.gov

Defective Mitochondrial Protein Synthesis

The disruptions in mtRNA processing and stability caused by SUV3 deficiency directly translate to impaired mitochondrial protein synthesis. The accumulation of truncated and aberrant mtRNA transcripts is thought to interfere with the translational machinery. nih.gov Consequently, a reduction in the levels of mitochondrially-encoded protein subunits of the oxidative phosphorylation (OXPHOS) complexes is observed. nih.gov This defect in protein synthesis cripples the cell's energy production capacity and is a central factor in the downstream cellular phenotypes.

Formation of R-loops on Mitochondrial DNA

A more recently identified consequence of SUV3 dysregulation is the formation and accumulation of R-loops on mitochondrial DNA. R-loops are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. nih.gov The loss of SUV3, as part of the mitochondrial degradosome, has been shown to favor the accumulation of these pathological R-loops in the mitochondrial genome. nih.govnih.gov These stable R-loops can impede replication and transcription, leading to mitochondrial genome instability. nih.gov Transient knockdown of SUV3 in HeLa cells resulted in the formation of R-loops in mitochondrial DNA, which was associated with a reduction in mtDNA copy number and compromised mitochondrial respiration. nih.gov

Molecular ManifestationOrganism/SystemKey Research Finding
Accumulation of Aberrant Transcripts Human cellsAccumulation of shortened, polyadenylated mtRNA species upon SUV3 knockdown. nih.gov
YeastToxic accumulation of omega intron RNAs in Suv3-deficient strains. researchgate.net
Drosophila melanogasterIncreased levels of mitochondrial mRNAs and unprocessed precursor transcripts with loss of dmsuv3. researchgate.netnih.gov
Impaired RNA Stability & Processing Drosophila melanogasterSevere decrease in mitochondrial tRNAs and accumulation of unprocessed precursors. researchgate.netnih.gov
YeastChanges in the stability and processing of various mitochondrial RNAs. nih.gov
Altered mtDNA Homeostasis Human cells~3.5-fold decrease in mtDNA copy number following SUV3 knockdown. nih.gov
MouseReduced mtDNA copy number in cells from SUV3 heterozygous mice. nih.gov
YeastLoss of mitochondrial DNA, leading to a "petite" phenotype. nih.gov
Defective Protein Synthesis Human cellsDecline in mitochondrially-encoded subunits of OXPHOS complexes I and IV. nih.gov
Formation of R-loops Human cellsAccumulation of pathological R-loops on mitochondrial DNA upon SUV3 depletion. nih.govnih.gov

Cellular Phenotypes Associated with SUV3 Impairment

The molecular defects arising from SUV3 deficiency culminate in a range of detrimental cellular phenotypes, affecting cell morphology, growth, and survival.

Depletion of SUV3 induces dramatic changes in mitochondrial morphology. The normal tubular and elongated mitochondrial network becomes fragmented, shifting to a punctuated and granular appearance. nih.gov This alteration is reminiscent of cells depleted of their mitochondrial DNA. nih.gov

Functionally, SUV3 impairment leads to a cascade of mitochondrial dysfunction, including decreased membrane potential and reduced ATP production. nih.gov This energy crisis is coupled with an increase in the generation of reactive oxygen species (ROS). nih.gov

At the cellular level, a prominent outcome of SUV3 depletion is the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.gov Cells lacking SUV3 often appear enlarged and flattened, which are characteristic signs of senescence. nih.gov Furthermore, SUV3 deficiency can lead to defects in cytokinesis, resulting in an increased population of multinucleated cells. nih.gov Ultimately, the cumulative defects in mitochondrial function and the resulting cellular stress can trigger apoptosis, or programmed cell death. researchgate.net Down-regulation of SUV3 has been shown to induce apoptosis through a pathway that is dependent on both caspases and the apoptosis-inducing factor (AIF). researchgate.net

Cellular PhenotypeDescription
Altered Mitochondrial Morphology Shift from a tubular, elongated network to a punctuated, granular shape. nih.gov
Mitochondrial Dysfunction Decreased mitochondrial membrane potential, reduced ATP production, and increased reactive oxygen species (ROS) generation. nih.gov
Cellular Senescence Induction of an irreversible cell cycle arrest, with cells appearing enlarged and flattened. nih.gov
Defective Cytokinesis Increase in the population of multinucleated cells. nih.gov
Apoptosis Induction of programmed cell death via a caspase- and AIF-dependent pathway. researchgate.net

Altered Mitochondrial Morphology and Network Dynamics

The proper function of mitochondria relies on their dynamic tubular network structure, which is maintained by a balance of fusion and fission events. researchgate.net Depletion of the this compound critically disrupts this balance, leading to profound changes in mitochondrial morphology. nih.govnih.gov

In healthy cells, mitochondria typically form an elongated, interconnected tubulovesicular reticulum. nih.govresearchgate.net However, studies involving the knockdown of SUV3 have demonstrated a dramatic shift from this normal morphology to a fragmented, granular, and punctate (dot-like) structure. nih.govresearchgate.netresearchgate.net This alteration indicates a disruption in the processes that maintain the mitochondrial network's integrity. The presence of SUV3 is considered essential for sustaining the normal tubulovesicular shape of healthy mitochondria. nih.gov

Dysregulation of SUV3 not only affects the shape of individual mitochondria but also impacts the mitochondrial genome (mtDNA). Depletion of SUV3 is associated with a significant decrease in the mtDNA copy number. nih.govnih.gov Since a high rate of mitochondrial fusion is important for maintaining mtDNA in nucleoid complexes, the observed fragmentation of the network upon SUV3 loss is consistent with the decline in mtDNA content. nih.govresearchgate.net

Table 1: Effects of SUV3 Depletion on Mitochondrial Characteristics

Cellular ParameterObservation in Control CellsObservation in SUV3-Depleted CellsReference
Mitochondrial Morphology Tubular, elongated, and filamentous networkGranular, punctate, and fragmented structures nih.gov
mtDNA Copy Number Normal levelsSignificant decline (e.g., ~3.5-fold reduction) nih.gov

Impact on Cell Viability and Proliferation

The this compound is essential for cell survival and proliferation, and its depletion has severe consequences for both processes. nih.govescholarship.org Knockout of the SUV3 gene in mice is embryonically lethal, highlighting its critical role in development. nih.govmdpi.com In human cell lines, the reduction of SUV3 expression leads to a notable slowdown in cell growth and proliferation. nih.gov

Studies using RNA interference to deplete SUV3 have observed significant growth retardation over time compared to control cells. nih.gov This slowed proliferation is linked to distinct changes in the cell cycle profile. Analysis of SUV3-depleted cells reveals:

An increase in the sub-G1 population, which is indicative of increased cell death or apoptosis. nih.gov

A gradual decrease in the G1 population. nih.gov

An increase in the multinucleated cell population, suggesting potential defects in cytokinesis (the final stage of cell division). nih.gov

Furthermore, the transient knockdown of SUV3 in HeLa cells has been shown to induce apoptosis through a pathway dependent on both caspases and Apoptosis-Inducing Factor (AIF). researchgate.net In hepatocellular carcinoma cells, SUV3 knockdown was found to inhibit proliferation, migration, and invasion. nih.gov These findings collectively underscore that proper SUV3 function is a prerequisite for maintaining normal cell viability and division. nih.govnih.gov

Table 2: Cell Cycle Profile Changes Upon SUV3 Depletion

Cell Cycle Phase/PopulationChange in SUV3-Depleted CellsImplicationReference
Sub-G1 Increase (from ~2% to ~17%)Increased cell death nih.gov
G1 Gradual decline (from ~50% to ~15%)Altered cell cycle progression nih.gov
Multinucleated Increase (from ~3% to ~18%)Defect in cytokinesis nih.gov

Implications for Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that has been linked to aging and age-related diseases. aging-us.com Dysregulation of the this compound is directly implicated in promoting a senescent phenotype. nih.gov Cells depleted of SUV3 often appear enlarged and flattened, which are characteristic morphological signs of cellular senescence. nih.gov

The induction of senescence upon SUV3 knockdown is supported by the appearance of established molecular markers:

Senescence-Associated β-galactosidase (SA-β-gal) Activity: A significant percentage of SUV3-depleted cells (nearly 35%) test positive for this widely used biomarker of senescence, whereas control cells remain negative. nih.gov

Senescence-Activated Heterochromatin Foci (SAHF): SUV3 knockdown leads to the formation of positive foci for γ-H2AX and HP1-γ, proteins involved in the formation of heterochromatin, which is another hallmark of senescent cells. nih.gov

The link between SUV3 and aging is further supported by animal studies. Mice with only one functional copy of the SUV3 gene (heterozygous) exhibit phenotypes associated with premature aging and a shortened lifespan. nih.govescholarship.org The cumulative defects arising from SUV3 depletion—including impaired mitochondrial function, altered morphology, and reduced proliferation—ultimately manifest as either cellular senescence or cell death. nih.govnih.govresearchgate.net

Advanced Research Methodologies and Approaches for Studying Suv3 Gene Product

Genetic Manipulation and Functional Genomics

Genetic strategies are fundamental to understanding the in vivo consequences of SUV3 function and its interactions within the complex cellular environment. These approaches involve altering the SUV3 gene or its expression to observe the resulting phenotypes.

Disrupting the expression of the SUV3 gene has been a primary method for investigating its essential functions. In the yeast Saccharomyces cerevisiae, deletion of the SUV3 gene (suv3Δ) results in a respiratory negative phenotype, characterized by the inability to grow on non-fermentable carbon sources. nih.govnih.gov This is accompanied by a block in mitochondrial translation, the accumulation of unprocessed mitochondrial RNA (mtRNA), and the eventual loss of mitochondrial DNA (mtDNA). nih.govescholarship.org Similar studies in Saccharomyces douglasii have shown that its SUV3 gene is a functional equivalent, and its inactivation also leads to respiratory deficiency and instability of intron-containing mitochondrial transcripts. nih.govoup.com

In higher eukaryotes, complete knockout of the SUV3 gene is embryonically lethal in mice, highlighting its critical role in mammalian development. nih.govescholarship.orgscienceopen.com Consequently, researchers have turned to alternative strategies such as heterozygous knockout models and transient knockdown techniques. escholarship.orgscienceopen.com Mice heterozygous for a disrupted SUV3 allele exhibit phenotypes such as premature aging, increased cancer incidence, and mitochondrial genome instability. escholarship.orgscienceopen.commdpi.com

In human cell lines, RNA interference (RNAi) has been widely used to transiently reduce SUV3 expression. nih.gov This knockdown leads to several distinct molecular phenotypes, including the formation of R-loops in mitochondrial DNA, accumulation of mitochondrial double-stranded RNA (dsRNA), and a reduction in mtDNA copy number, ultimately compromising mitochondrial respiration. escholarship.orgscienceopen.comnih.gov

To achieve more precise temporal control over SUV3 expression, inducible systems have been developed. In S. cerevisiae, placing the endogenous SUV3 gene under the control of a galactose-responsive promoter allows researchers to deplete the protein by switching the carbon source. nih.gov This inducible knockdown system has been crucial for dissecting the distinct roles of SUV3 in mtRNA degradation and mtDNA maintenance, avoiding the long-term stress on cells caused by constitutively dysfunctional mitochondria. nih.gov

Table 1: Phenotypes Resulting from SUV3 Gene Deletion and Knockdown
Organism/SystemMethodologyKey Phenotypes ObservedReferences
S. cerevisiaeGene Deletion (suv3Δ)Respiratory deficiency, loss of mtDNA, accumulation of unprocessed mtRNA. nih.govnih.govescholarship.org
Mouse (Mus musculus)Homozygous KnockoutEmbryonic lethality. nih.govescholarship.orgscienceopen.com
Mouse (Mus musculus)Heterozygous KnockoutIncreased tumor incidence, shortened lifespan, mtDNA instability. escholarship.orgscienceopen.com
Human Cell Lines (e.g., HeLa)RNAi KnockdownR-loop formation, dsRNA accumulation, reduced mtDNA copy number, compromised respiration. escholarship.orgnih.gov
S. cerevisiaeInducible Knockdown SystemAllows for temporal control to study immediate effects of SUV3 depletion. nih.gov

The SUV3 gene was first discovered in S. cerevisiae through a genetic screen for suppressors. A dominant allele, named SUV3-1, was found to suppress a phenotype caused by a deletion in the mitochondrial VAR1 gene. mdpi.comnih.gov This type of suppressor analysis, which identifies mutations in one gene that can compensate for defects in another, is a powerful tool for uncovering functional relationships between genes.

Genetic interaction studies have been pivotal in identifying the partners of SUV3. In yeast, SUV3 functions as part of the mitochondrial degradosome in a complex with the 3'-5' exoribonuclease Dss1. nih.govnih.gov This interaction is critical for the degradation and surveillance of mitochondrial RNAs. nih.gov In humans, the functional analog of the degradosome consists of SUV3 and the polynucleotide phosphorylase (PNPase). scienceopen.comnih.gov

Beyond the mitochondria, studies have revealed genetic and physical interactions between human SUV3 and key proteins involved in nuclear genome maintenance. These include members of the RecQ helicase family, such as Bloom's syndrome protein (BLM) and Werner's syndrome protein (WRN), as well as replication protein A (RPA) and flap endonuclease 1 (FEN1). nih.govresearchgate.net These interactions suggest a potential role for a fraction of the cellular SUV3 protein in nuclear DNA metabolism and the maintenance of genome stability. nih.gov

Site-directed mutagenesis is a cornerstone technique for dissecting the relationship between the structure of the SUV3 protein and its various functions. By introducing specific amino acid changes (point mutations) or deletions, researchers can probe the importance of different domains and residues for its enzymatic activities and interactions.

Several key mutations have been instrumental in these studies:

V272L (in yeast): This missense mutation, found in the original SUV3-1 suppressor allele, is located in the RNA-binding motif Ia of the helicase domain. nih.gov Studies using this mutant have helped to uncouple the roles of SUV3 in RNA degradation from its function in maintaining mtDNA stability. nih.gov

K245A (in yeast): This mutation targets a conserved lysine in the Walker A motif (P-loop), which is essential for ATP binding and hydrolysis. The K245A mutant is defective in ATPase activity, demonstrating the requirement of ATP hydrolysis for SUV3's function in vivo. nih.gov

ΔC (C-terminal truncation): Deletion of the C-terminal tail of human SUV3 (residues 723-786) results in a monomeric protein (Suv3ΔC), in contrast to the dimeric nature of the full-length protein. scienceopen.comnih.gov This truncated mutant exhibits significantly lower (six- to sevenfold) binding and unwinding activity on duplex substrates, proving that dimerization is critical for efficient helicase function. scienceopen.com

Domain Deletions: Specific deletions in human SUV3 have been shown to disrupt protein-protein interactions. For example, deleting amino acids 100-104 abolishes the interaction with mitochondrial polyadenylate polymerase (mtPAP), while deleting residues 510-514 compromises the formation of a stable complex with PNPase without affecting its intrinsic helicase activity. mdpi.comnih.govresearchgate.net

Table 2: Key SUV3 Mutants and Their Functional Consequences
MutantOrganism/DomainDescriptionFunctional ImpactReferences
V272L (SUV3-1)Yeast / Motif IaPoint mutation in RNA-binding motif.Alters RNA binding; helps uncouple RNA degradation and mtDNA maintenance roles. nih.gov
K245AYeast / Walker A motifPoint mutation abolishing ATPase activity.Loss of respiratory competency and mtDNA, demonstrating necessity of ATP hydrolysis. nih.gov
Suv3ΔCHuman / C-terminusTruncation of the C-terminal tail (residues 723-786).Prevents dimerization; reduces substrate binding and helicase activity significantly. scienceopen.comnih.gov
Δ100-104Human / N-terminal DomainDeletion of 5 amino acids.Abolishes interaction with mtPAP. mdpi.comresearchgate.net
Δ510-514Human / Helicase DomainDeletion of 5 amino acids.Compromises stable complex formation with PNPase but does not affect helicase activity. nih.gov

Biochemical and Biophysical Characterization

To complement genetic studies, in vitro analysis using purified components provides a mechanistic understanding of the SUV3 gene product at the molecular level. These approaches allow for the precise measurement of enzymatic activities and interactions in a controlled environment.

Biochemical characterization begins with the production and purification of recombinant SUV3 protein. The human and yeast SUV3 genes are typically cloned into expression vectors (e.g., pET vectors) and expressed in host systems like Escherichia coli. scienceopen.comnih.gov The recombinant protein, often engineered with an affinity tag (such as a polyhistidine-tag), is then purified to high homogeneity using a series of chromatographic techniques. nih.gov Common methods include immobilized metal affinity chromatography (e.g., HisTrap columns), heparin chromatography, and size-exclusion chromatography (e.g., Superdex 200). nih.govnih.gov

A crucial step in understanding SUV3 function is the in vitro reconstitution of the degradosome complex. By mixing purified recombinant human SUV3 (which exists as a dimer) with purified human PNPase (a trimer) in the correct stoichiometry, researchers can assemble the functional 330-kDa heteropentameric degradosome complex. nih.govnih.gov This reconstituted complex can then be used in activity assays to demonstrate cooperative functions that the individual components cannot perform alone, such as the efficient degradation of structured dsRNA. nih.gov

The primary enzymatic function of SUV3 is that of an ATP-dependent helicase. Its activity is measured using in vitro helicase assays, which typically monitor the unwinding of a duplex nucleic acid substrate. nih.govnih.gov A common method is the strand displacement assay, where a short, radioactively or fluorescently labeled oligonucleotide is annealed to a longer single-stranded DNA (like M13 phage DNA) to create a partial duplex substrate. nih.gov The helicase activity of SUV3, in the presence of ATP and magnesium ions, separates the two strands, releasing the labeled single strand, which can be visualized and quantified by gel electrophoresis. scienceopen.comnih.gov

These assays have demonstrated that human SUV3 can unwind various substrates, including RNA-RNA, DNA-RNA, and DNA-DNA duplexes. scienceopen.comnih.gov The protein shows a strong preference for substrates with a 3' single-stranded overhang, which serves as a loading site. scienceopen.comnih.gov

Biophysical techniques such as fluorescence polarization are used to quantitatively measure the binding affinity of SUV3 for different nucleic acid substrates. nih.gov In these assays, a fluorescently labeled nucleic acid substrate is used. When the larger protein binds to it, the tumbling rate of the complex slows, leading to an increase in the polarization of the emitted light. By titrating the protein concentration, a dissociation constant (Kd) can be calculated, providing a measure of binding strength. nih.gov

While SUV3 itself does not possess nuclease activity, the function of the degradosome complex it forms with PNPase (in humans) or Dss1 (in yeast) is RNA degradation. nih.govnih.gov Nuclease assays using the reconstituted SUV3-PNPase complex have been critical in demonstrating its function. These assays show that the complex can efficiently degrade dsRNA substrates in an ATP-dependent manner, a task neither protein can perform efficiently on its own. nih.gov This demonstrates the synergistic nature of the complex, where the helicase activity of SUV3 is required to unwind the structured RNA, allowing the PNPase exoribonuclease to degrade the single strands. nih.gov

Protein-Protein and Protein-RNA Interaction Studies (e.g., Co-immunoprecipitation, TAP tagging)

Understanding the functional context of the SUV3 protein necessitates identifying its interaction partners. Techniques such as co-immunoprecipitation (Co-IP) have been pivotal in revealing the composition of the mitochondrial degradosome, a complex central to mitochondrial RNA metabolism.

In human cells, Co-IP studies have demonstrated that SUV3 forms a complex with polynucleotide phosphorylase (PNPase) to create the mitochondrial degradosome (mtEXO), which is essential for RNA degradation. nih.govmdpi.comnih.gov This interaction is fundamental for the efficient turnover of mitochondrial RNA (mtRNA). nih.govmdpi.com Beyond the degradosome, research has uncovered interactions between SUV3 and proteins involved in nuclear DNA metabolism and genome maintenance. Using Co-IP, human SUV3 has been shown to associate with key members of the RecQ helicase family, including Werner's syndrome protein (WRN) and Bloom's syndrome protein (BLM). nih.govnih.gov Further Co-IP analyses identified replication protein A (RPA) and flap endonuclease 1 (FEN1) as additional interaction partners, suggesting a role for SUV3 in nuclear DNA metabolic processes. nih.gov

Enzyme-linked immunosorbent assays (ELISA) have been used to quantify the binding affinities of these interactions, revealing that SUV3 binds to BLM with a tenfold stronger affinity (Kd of 0.5 nM) than to WRN (Kd of 5 nM). nih.gov Another identified interaction partner is the hepatitis B virus X-interacting protein (HBXIP), a cofactor of survivin, pointing to a potential role in anti-apoptotic pathways. uniprot.org

These protein-protein interaction studies highlight that SUV3's functional roles may extend beyond mitochondrial RNA surveillance to include genome stability and cellular survival pathways. nih.govmdpi.com

Interacting ProteinCellular Location of InteractionMethod of DetectionFunctional Significance
PNPase (Polynucleotide Phosphorylase)MitochondriaCo-immunoprecipitation, Reconstitution assaysForms the mitochondrial degradosome (mtEXO) for RNA surveillance and degradation. nih.govmdpi.comnih.gov
BLM (Bloom's syndrome protein)NucleusCo-immunoprecipitation, ELISAInvolvement in genome maintenance and stability. nih.govnih.gov
WRN (Werner's syndrome protein)NucleusCo-immunoprecipitation, ELISAParticipation in DNA metabolic processes. nih.govnih.gov
RPA (Replication Protein A)NucleusCo-immunoprecipitationPotential role in genome maintenance. nih.gov
FEN1 (Flap Endonuclease 1)NucleusCo-immunoprecipitationStimulates FEN1's endonuclease activity, suggesting a role in DNA metabolism. nih.gov
HBXIP (Hepatitis B virus X-interacting protein)Mitochondria/CytoplasmDeletion analysisPossible involvement in survivin-dependent anti-apoptotic pathways. uniprot.org

Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography)

Structural biology techniques have provided high-resolution insights into the architecture of the SUV3 helicase, revealing the basis for its function. X-ray crystallography has been successfully used to determine the structure of human SUV3.

The crystal structure of a truncated form of human SUV3 (residues 47-722) was solved at a resolution of 2.08 Å in complex with AMPPNP (a non-hydrolyzable ATP analog) and at 2.9 Å in complex with a short RNA strand. nih.gov These structures revealed that SUV3 consists of four domains, with two RecA-like domains forming the typical helicase core. nih.gov Together with a C-terminal domain, these form a ring-like structure that binds the RNA. nih.gov More recently, the crystal structure of an apo-form of a C-terminally truncated SUV3 was determined at a resolution of 3.2 Å. nih.gov

While initial crystallographic studies showed a monomeric protein, biochemical data suggest that the C-terminal tail of human SUV3 is crucial for its dimerization. mdpi.comnih.gov This dimeric assembly is functionally important, as it is the dimer, not the monomer, that interacts with the trimeric PNPase to form the active mitochondrial degradosome complex. nih.gov

TechniqueProtein/Complex StudiedResolutionKey Findings
X-ray CrystallographyHuman SUV3 in complex with AMPPNP2.08 ÅRevealed a four-domain structure with a core formed by two RecA-like domains. nih.gov
X-ray CrystallographyHuman SUV3 in complex with a 5-nucleotide RNA strand2.9 ÅDemonstrated the ring-like structure through which the nucleotide strand threads. nih.govnih.gov
X-ray CrystallographyApo-form of truncated human SUV3 (Suv3ΔC)3.2 ÅProvided further detail on the monomeric structure. nih.gov

Cellular and Molecular Biology Techniques

Subcellular Fractionation and Localization Studies

Determining the precise location of SUV3 within the cell is crucial to understanding its function. Subcellular fractionation, a technique that separates cellular compartments, has been employed to this end. databiotech.co.il Studies have consistently shown that SUV3 is a nuclear-encoded protein that predominantly localizes to the mitochondrial matrix. nih.govmdpi.com However, a smaller fraction of the SUV3 protein has also been detected in the cell nucleus, which is consistent with its identified interactions with nuclear proteins like BLM, WRN, RPA, and FEN1. nih.govnih.gov This dual localization suggests that SUV3 may have distinct functions in both mitochondria and the nucleus. In contrast, its primary partner in the degradosome, PNPase, is mainly found in the mitochondrial intermembrane space, with a small fraction in the matrix where it can interact with SUV3. nih.govmdpi.com

RNA Analysis Techniques (e.g., Northern Blot, RNA-Seq, qRT-PCR for mitochondrial RNAs)

Given SUV3's role as an RNA helicase within the mitochondrial degradosome, techniques that analyze RNA are fundamental to its study. Northern blotting has been widely used to assess the steady-state levels and integrity of specific mitochondrial transcripts. In cells where SUV3 function is impaired, either through knockdown or expression of a dominant-negative mutant, Northern blot analyses have revealed the accumulation of heterogeneous and truncated mtRNA species. nih.govnih.govresearchgate.net For example, analysis of transcripts such as ND2 and COX2 showed altered patterns upon SUV3 depletion. nih.gov

Quantitative reverse transcription PCR (qRT-PCR) provides a more quantitative measure of RNA levels. This technique has been used to confirm findings from Northern blots and to measure the levels of various mitochondrial mRNAs and precursor transcripts in response to altered SUV3 expression. researchgate.net

Single-cell RNA sequencing (scRNA-seq) has been employed in more recent studies to investigate the consequences of reduced SUV3 expression in specific cell types, such as monocytes. This powerful technique revealed that SUV3 knockdown leads to an accumulation of mitochondrial double-stranded RNAs (mt-dsRNAs) and triggers a pro-inflammatory type I interferon signature. researchgate.net

TechniqueTarget AnalyzedKey Findings in SUV3-deficient cells
Northern BlotSpecific mitochondrial mRNAs (e.g., ND2, COX2, ND3)Accumulation of shortened and heterogeneous mtRNA species. nih.govnih.govresearchgate.netresearchgate.net
qRT-PCRMitochondrial mRNAs and precursor transcriptsAltered steady-state levels of mitochondrial transcripts. researchgate.net
RNA-Seq (single-cell)Transcriptome of specific cell typesAccumulation of mt-dsRNAs and activation of pro-inflammatory pathways. researchgate.net

DNA Analysis Techniques (e.g., Southern Blot, qPCR for mtDNA copy number, R-loop detection)

Beyond its role in RNA metabolism, SUV3 is critical for maintaining the integrity of the mitochondrial genome (mtDNA). DNA analysis techniques have been crucial in uncovering this function. Quantitative PCR (qPCR) is commonly used to determine the mtDNA copy number relative to nuclear DNA. Studies have shown that transient knockdown of SUV3 in human cells leads to a significant reduction in mtDNA copy number. nih.gov

A key discovery has been the role of SUV3 in preventing the formation of pathological R-loops—three-stranded nucleic acid structures consisting of a DNA-RNA hybrid and a displaced single-stranded DNA. pnas.org The detection of these structures often involves dot-blot or slot-blot analysis using the S9.6 monoclonal antibody, which specifically recognizes DNA-RNA hybrids. nih.govmdpi.com In cells depleted of SUV3, a marked accumulation of R-loops across the mitochondrial genome is observed. nih.govpnas.org This accumulation is believed to impede replication and transcription, contributing to mtDNA instability and depletion. nih.govpnas.org

TechniqueTarget AnalyzedKey Findings in SUV3-deficient cells
qPCRmtDNA copy numberReduction in mitochondrial DNA copy number. nih.gov
R-loop Detection (S9.6 antibody-based)DNA-RNA hybrids in mtDNAAccumulation of pathological R-loops in the mitochondrial genome. nih.govpnas.org

Mitochondrial Function Assays (e.g., respiratory capacity, mitochondrial translation assays)

To assess the physiological consequences of SUV3 dysfunction, a variety of mitochondrial function assays are employed. thermofisher.com These assays directly measure the impact of altered mtRNA and mtDNA metabolism on the primary roles of mitochondria.

Mitochondrial translation is often assessed using in organello translation assays, which typically involve labeling newly synthesized mitochondrial proteins with radioactive amino acids like ³⁵S-methionine. Depletion of SUV3 has been shown to severely impair or block mitochondrial protein synthesis. nih.gov This is thought to be a consequence of the accumulation of aberrant mtRNAs that may interfere with ribosome function. nih.gov

The impact on the oxidative phosphorylation (OXPHOS) system is frequently measured by assessing the respiratory capacity of isolated mitochondria using a Clark-type electrode or similar technologies. arvojournals.org Spectrophotometric analysis of the activity of individual respiratory chain complexes (Complexes I-V) is also performed. nih.gov Studies have demonstrated that SUV3 depletion leads to compromised mitochondrial respiration and defective assembly and activity of OXPHOS complexes that contain mitochondrially-encoded subunits, such as Complex I and Complex IV. nih.govnih.gov Consequently, cellular ATP levels are often reduced in SUV3-depleted cells. researchgate.net

Assay TypeParameter MeasuredEffect of SUV3 Depletion
Mitochondrial Translation Assay (e.g., ³⁵S-labeling)Rate of new mitochondrial protein synthesisInhibition or complete block of mitochondrial translation. nih.gov
Respiratory Capacity MeasurementOxygen consumption rateCompromised mitochondrial respiration. nih.gov
Spectrophotometry of OXPHOS ComplexesEnzymatic activity of respiratory chain complexesMarkedly defective activity of complexes with mitochondrial-encoded subunits (e.g., Complex I, IV). nih.gov
ATP Level MeasurementCellular ATP concentrationReduced ATP levels. researchgate.net

Computational and Bioinformatic Approaches

Advanced computational and bioinformatic methodologies are indispensable for elucidating the intricate functions and characteristics of the this compound. These in silico approaches provide a powerful framework for analyzing sequence data, predicting protein structures, and interpreting large-scale omics datasets, thereby offering profound insights into the roles of SUV3 in cellular processes.

Sequence Homology and Phylogenetic Analysis

Sequence homology and phylogenetic analysis are fundamental bioinformatic tools used to infer the evolutionary relationships and conserved functional domains of the this compound across different species. By comparing the amino acid sequence of SUV3 with other proteins in extensive databases, researchers can identify orthologs and paralogs, shedding light on its ancestral origins and functional conservation.

There is a significant sequence homology between the yeast Suv3 gene and the mammalian SUV3 gene (encoded by the SUPV3L1 gene in humans) mdpi.com. This evolutionary conservation underscores the essential role of the SUV3 protein in mitochondrial function across eukaryotes mdpi.comoup.com. The central core functional helicase domain is highly conserved across species and can be subdivided into two RecA-like domains, RecA1 and RecA2, as revealed by crystal structure analysis mdpi.comnih.gov. The N-terminal domain (NTD) exhibits the most diversity among different organisms mdpi.com.

Phylogenetic analyses, which trace the evolutionary divergence of sequences, can reveal the relationships between SUV3 proteins from various organisms. For instance, studies have shown that the Saccharomyces douglasii SUV3 gene shares 92% amino acid sequence identity with its Saccharomyces cerevisiae counterpart, indicating a recent evolutionary divergence oup.com. Such analyses are crucial for understanding the functional equivalence of SUV3 orthologs and for studying nucleo-mitochondrial interactions oup.com.

Table 1: Sequence Homology of SUV3 Protein Across Species

SpeciesGene NameUniProt IDSequence Identity to Human SUV3Key Conserved Domains
Homo sapiensSUPV3L1Q8IYB8100%RecA1, RecA2, C-terminal domain (CTD)
Saccharomyces cerevisiaeSUV3P32580HighRecA1, RecA2, C-terminal domain (CTD)
Candida glabrata-Q6FKD7HighRecA1, RecA2, C-terminal domain (CTD)
Arabidopsis thaliana--PresentHomologous to yeast SUV3

This table illustrates the conservation of the SUV3 protein and its key domains across different eukaryotic species.

Protein Structure Prediction and Modeling

Understanding the three-dimensional structure of the SUV3 protein is critical for deciphering its mechanism of action. Computational methods for protein structure prediction and modeling complement experimental techniques like X-ray crystallography and small-angle X-ray scattering (SAXS) to provide detailed structural insights.

Secondary structure prediction methods, such as the GOR method, have been used to analyze regions of the SUV3 protein, like the C-terminal tail (CTT), revealing that significant portions are disordered with a few predicted α-helices scienceopen.comnih.gov. This information is valuable for understanding regions involved in protein-protein interactions and dimerization scienceopen.com.

Homology modeling can be employed to build a 3D model of an SUV3 protein based on the experimentally determined structure of a related homologous protein. While the crystal structure of a monomeric, truncated form of human SUV3 has been determined, computational modeling is essential to visualize the complete dimeric assembly and its interaction with other molecules like RNA and PNPase scienceopen.comnih.gov. SAXS analysis has been instrumental in revealing the dimeric assembly of SUV3 and how it forms a dumbbell-shaped complex with PNPase scienceopen.com.

Structural models have been constructed to reveal the AMPPNP- and RNA-binding sites between the two RecA domains in a monomeric form of SUV3 scienceopen.com. These models are crucial for understanding how the protein binds to its substrates and utilizes ATP for its helicase activity. It has been shown that the C-terminal tail (residues 723–786) is required for the homodimerization of human SUV3, and this dimeric assembly is essential for its efficient RNA unwinding activity scienceopen.com.

Table 2: Structural Features of Human SUV3 Protein

Structural FeatureMethod of Determination/PredictionFunctional Significance
Monomeric Structure (truncated)X-ray CrystallographyReveals RecA1, RecA2, and CTD forming a ring-like structure to bind RNA nih.gov.
Dimeric AssemblySize Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS), SAXS analysisEssential for strong substrate binding and efficient RNA unwinding scienceopen.com.
C-terminal Tail (CTT)Secondary Structure Prediction (GOR method)Mediates dimerization scienceopen.comnih.gov.
Complex with PNPaseSAXS analysisForms the mitochondrial degradosome for RNA decay scienceopen.com.

This table summarizes key structural characteristics of the human SUV3 protein and the methodologies used to elucidate them.

Transcriptomic and Proteomic Profiling in SUV3-altered states

Transcriptomic and proteomic approaches provide a global view of the cellular consequences of altered SUV3 expression or function. These high-throughput methods are powerful for identifying downstream targets and pathways regulated by SUV3.

Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), in cells where SUV3 has been depleted (e.g., via siRNA or shRNA knockdown) has revealed significant changes in the mitochondrial transcriptome. Depletion of SUV3 leads to the accumulation of shortened, polyadenylated mitochondrial RNA (mtRNA) species nih.gov. This suggests a crucial role for SUV3 in the degradation of aberrant mtRNAs, likely as a component of an RNA degradosome, similar to its function in yeast nih.gov. Furthermore, knockdown of SUV3 can lead to the formation of R-loops and the accumulation of double-stranded RNA (dsRNA) in mitochondria mdpi.comnih.gov.

Proteomic profiling, often carried out using mass spectrometry-based techniques, can identify changes in the protein landscape in response to SUV3 alterations. In SUV3-depleted cells, a marked defect in mitochondrial protein synthesis is observed, particularly for proteins encoded by the mitochondrial genome nih.gov. The expression of subunits of complex I and IV of the oxidative phosphorylation system declines, while nuclear-encoded mitochondrial proteins remain unaffected nih.gov. Proteomic studies can also identify proteins that interact with SUV3. For instance, it is known that human SUV3 interacts with polynucleotide phosphorylase (PNPase) to form the mitochondrial degradosome, a complex essential for mitochondrial RNA degradation mdpi.comnih.gov.

Table 3: Effects of SUV3 Depletion on Mitochondrial Molecules

Molecular LevelObservation in SUV3-Depleted CellsResearch Finding
Transcriptome Accumulation of shortened, polyadenylated mtRNAsImpaired mtRNA degradation nih.gov.
Formation of R-loops and accumulation of dsRNADefective mtRNA transactions mdpi.comnih.gov.
Proteome Defective mitochondrial protein synthesisImpaired translation of mitochondrially-encoded proteins nih.gov.
Decreased levels of OXPHOS complex I and IV subunitsConsequence of defective mitochondrial translation nih.gov.
Interactome Forms a complex with PNPaseConstitutes the mitochondrial degradosome mdpi.comnih.gov.

This interactive table details the molecular consequences observed in cellular models with reduced SUV3 function.

Future Directions and Emerging Research Avenues for Suv3 Gene Product

Elucidating the Full Spectrum of SUV3 Substrates and Regulatory Partners

A significant area of future research involves the comprehensive identification of all RNA substrates targeted by SUV3 and the proteins that regulate its activity. While SUV3 is known to unwind various RNA duplexes, including those with 3' overhangs, and is a core component of the mitochondrial degradosome with PNPase (polynucleotide phosphorylase) in humans and DSS1 in yeast, the complete repertoire of its RNA targets and regulatory proteins remains to be fully defined. Future studies aim to characterize the specific RNA substrates targeted by the mtEXO complex under various cellular stresses. nih.gov

In human mitochondria, SUV3 forms a heteropentameric complex with PNPase at a 2:3 molar ratio, which efficiently degrades double-stranded RNA (dsRNA) with a 3'-to-5' directionality. nih.gov This complex prefers substrates containing a 3' overhang. nih.gov In yeast, the mitochondrial degradosome is a heterodimer of Suv3 and Dss1. researchgate.netmolbiolcell.org Identifying additional regulatory factors and binding partners of the mtEXO complex is a key area for future investigation. nih.gov For instance, the protein GRSF1 has been shown to cooperate with the SUV3-PNPase complex in the degradation of mitochondrial antisense transcripts, particularly those with G4 structures. tandfonline.com SUV3's catalytic activity in this context includes unwinding dsRNA stretches and displacing GRSF1 from RNA, which is necessary for PNPase to degrade structured or GRSF1-bound RNA. tandfonline.com

Beyond its mitochondrial role, human SUV3 has been found to interact with nuclear proteins involved in genome maintenance, such as BLM and WRN (members of the RecQ helicase family), RPA (replication protein A), and FEN1 (flap endonuclease 1). nih.govnih.gov Although primarily mitochondrial, a small fraction of human SUV3 localizes to the nucleus, and its knockdown has been linked to increased sister-chromatid exchange. nih.gov Future research will focus on clarifying the extent and nature of these nuclear interactions and identifying other potential nuclear substrates or regulatory partners. nih.govnih.gov

Table 1: Known Interaction Partners of SUV3

Partner NameLocationRole/ContextSpecies (Example)
PNPaseMitochondriaComponent of mitochondrial degradosome (mtEXO)Human
DSS1MitochondriaComponent of mitochondrial degradosome (mtEXO)Yeast
GRSF1MitochondriaAids in degradation of structured RNA (G4)Human
BLMNucleusInteracts with hSUV3; genome maintenanceHuman
WRNNucleusInteracts with hSUV3; genome maintenanceHuman
RPANucleusInteracts with hSUV3; involved in DNA metabolismHuman
FEN1NucleusInteracts with hSUV3; involved in DNA metabolismHuman

Dissecting the Precise Mechanisms of SUV3 Function in Nuclear Processes

While SUV3's role in mitochondrial RNA metabolism is well-characterized, its potential functions in the nucleus require further detailed investigation. Evidence suggests a nuclear localization for a fraction of human SUV3 and interactions with nuclear proteins involved in DNA metabolism and genome stability. nih.govnih.gov For example, human SUV3 interacts directly with RPA, and interestingly, low amounts of RPA inhibit human SUV3 helicase activity on a forked substrate in vitro, a different effect compared to RPA's stimulation of some RecQ helicases. nih.gov Furthermore, human SUV3 stimulates the flap endonuclease activity of FEN1 in vitro. nih.gov

Future research needs to dissect the precise molecular mechanisms by which SUV3 interacts with these nuclear partners and the functional consequences of these interactions. This includes determining the specific nuclear substrates, such as DNA or RNA structures, that SUV3 might act upon, and the conditions under which SUV3 translocates to the nucleus or performs nuclear functions. Understanding these mechanisms could reveal novel roles for SUV3 in DNA replication, repair, or other nuclear processes, potentially independent of its known mitochondrial functions. nih.govresearchgate.net

Understanding Species-Specific Divergences in SUV3 Mechanisms

Although SUV3 is highly conserved across eukaryotes, there are notable differences in its interacting partners and potentially its precise mechanisms across species. For instance, the mitochondrial degradosome composition differs between yeast (Suv3-Dss1 heterodimer) and humans (SUV3-PNPase heteropentamer). nih.govresearchgate.netmolbiolcell.org While yeast Suv3 interacts with Dss1, a different ribonuclease, human SUV3 interacts with PNPase. researchgate.netoup.com This suggests that despite a conserved core function as an RNA helicase, the specific complexes and pathways SUV3 participates in can vary.

Comparative studies are crucial to understand the evolutionary pressures that led to these divergences and their functional implications. Future research should focus on characterizing SUV3's interacting partners and substrates in a wider range of organisms, including plants where a homolog of yeast SUV3 exists, but its specific roles in organellar RNA or DNA metabolism are not fully characterized. mdpi.com Such studies will help to distinguish between universally conserved functions of SUV3 and those that are species-specific adaptations. oup.com

Table 2: Mitochondrial Degradosome Composition: Species Comparison

SpeciesSUV3 Partner(s)Complex Composition (Example)
Saccharomyces cerevisiaeDSS1Heterodimer (1:1)
Homo sapiensPNPaseHeteropentamer (2:3)
DrosophilaPNPase (implied)Not fully defined

Integrative Systems Biology Approaches to Map SUV3-related Networks

Understanding the full impact of SUV3 requires moving beyond studying individual interactions to mapping the entire network of molecules and pathways it influences. Integrative systems biology approaches, which combine data from genomics, transcriptomics, proteomics, and other high-throughput techniques, are essential for this purpose. imperial.ac.uki2sysbio.esnih.govresearchgate.net

Future research should utilize these approaches to construct comprehensive networks centered around SUV3. This involves integrating data on SUV3's substrates, interaction partners, and the downstream effects of its activity on RNA processing, protein synthesis, mitochondrial function, and potentially nuclear processes. nih.gov Analyzing these networks can reveal how SUV3 is regulated within the broader cellular context, how it coordinates with other cellular machineries, and how its dysfunction contributes to disease. nih.govmdpi.comresearchgate.net For example, integrative approaches could help to understand how SUV3 depletion leads to the accumulation of mitochondrial dsRNA, activation of antiviral pathways, and downstream effects on cellular stress and immune responses, as observed in childhood Sjögren's disease. researchgate.net

Such systems-level analyses can also help identify potential therapeutic targets within SUV3-related pathways for diseases associated with mitochondrial dysfunction or genome instability. nih.govmdpi.com

Table 3: High-Throughput Approaches for Studying SUV3 Networks

ApproachType of Data GeneratedPotential Insights for SUV3 Research
TranscriptomicsRNA expression levels, alternative splicingIdentification of regulated RNA substrates, impact on gene expression
ProteomicsProtein abundance, post-translational modsIdentification of interaction partners, changes in protein levels
InteractomicsProtein-protein interactionsMapping of SUV3-containing complexes and interaction networks
Ribo-seqRibosome occupancy on mRNAImpact of SUV3 on mitochondrial translation
CLIP-seqRNA-binding sites of a proteinIdentification of direct RNA substrates of SUV3

Q & A

Basic Research Questions

Q. What is the primary biochemical role of the SUV3 gene product in mitochondrial RNA processing, and what experimental approaches validate this function?

  • Methodological Answer : The this compound, a helicase, is critical for mitochondrial RNA degradation and surveillance. Key validation methods include:

  • In vitro helicase assays using purified SUV3 protein to assess ATP-dependent RNA unwinding .
  • Knockdown/knockout models (e.g., CRISPR-Cas9 in cell lines) to observe RNA accumulation via northern blotting or RNA-seq .
  • Co-immunoprecipitation to identify interacting partners like PNPase in mitochondrial RNA processing complexes .

Q. What standard techniques are used to assess SUV3’s enzymatic activity in different organisms?

  • Methodological Answer :

  • Spectrophotometric ATPase assays to measure ATP hydrolysis rates under varying RNA substrates .
  • Electrophoretic mobility shift assays (EMSAs) to study RNA-binding specificity .
  • Comparative genomics to identify conserved domains across species (e.g., yeast vs. mammalian SUV3) using tools like BLAST and Clustal Omega .
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Advanced Research Questions

Q. How can contradictions in reported subcellular localization patterns of the this compound be systematically addressed?

  • Methodological Answer :

  • Subcellular fractionation paired with mass spectrometry to confirm mitochondrial vs. cytoplasmic presence .
  • Super-resolution microscopy (e.g., STED) to resolve localization ambiguities caused by mitochondrial membrane dynamics .
  • Meta-analysis of existing datasets (e.g., UniProt localization annotations) to identify species- or condition-specific variations .

Q. What experimental designs are optimal for studying SUV3’s role in mitochondrial genome stability under oxidative stress?

  • Methodological Answer :

  • Hypothesis-driven approach :
  • Independent variable : Induced oxidative stress (e.g., H₂O₂ treatment).
  • Dependent variables : mtDNA damage (qPCR quantification of deletions) and SUV3 expression (western blot) .
  • Controls : Include antioxidants (e.g., NAC) to reverse stress effects .
  • High-throughput validation : RNAi screens coupled with mtDNA sequencing to identify SUV3-dependent repair pathways .

Q. How can researchers reconcile discrepancies in SUV3’s reported interactions with mitochondrial vs. nuclear RNA species?

  • Methodological Answer :

  • Cross-linking RNA immunoprecipitation (CLIP-seq) to map SUV3-bound RNAs in distinct compartments .
  • Silencing nuclear export machinery (e.g., XPO1 inhibitors) to isolate mitochondrial-specific RNA interactions .
  • Data triangulation : Compare results from CLIP-seq, RIP-seq, and RNA-FISH to minimize technical artifacts .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing SUV3 knockout phenotypes in transcriptomic datasets?

  • Methodological Answer :

  • Differential expression analysis using DESeq2 or edgeR, adjusted for mitochondrial RNA’s low abundance .
  • Pathway enrichment tools (e.g., GSEA) to identify affected processes like mitochondrial translation or RNA decay .
  • Machine learning : Train classifiers to distinguish SUV3-specific signatures from background noise in heterogeneous data .

Q. How should conflicting functional annotations of SUV3 in databases like UniProt versus primary literature be resolved?

  • Methodological Answer :

  • Literature curation : Use systematic reviews to prioritize studies with rigorous validation (e.g., orthogonal assays) .
  • Database cross-referencing : Compare annotations in MitoCarta, GeneCards, and primary sources for consensus .
  • Community engagement : Submit updates to databases via platforms like OMIM or PubChem to reflect recent findings .

Tables for Key Methodological Comparisons

Technique Application to SUV3 Research Strengths Limitations
CRISPR-Cas9 knockoutFunctional validation in cell modelsHigh specificity; enables isoform-specific studiesOff-target effects require careful controls
CLIP-seqMapping RNA interactions in vivoGenome-wide resolutionRequires high-quality antibodies
Subcellular fractionationResolving localization disputesMinimizes cross-compartment contaminationRisk of organelle damage during isolation

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